molecular formula C11H10F7N3O6S B12761132 1,2,4-Triazine-3,5(2H,4H)-dione, 6-((heptafluoropropyl)thio)-2-beta-D-ribofuranosyl- CAS No. 113321-61-2

1,2,4-Triazine-3,5(2H,4H)-dione, 6-((heptafluoropropyl)thio)-2-beta-D-ribofuranosyl-

Cat. No.: B12761132
CAS No.: 113321-61-2
M. Wt: 445.27 g/mol
InChI Key: GOPINJPBRDPPMQ-WVQVIYPNSA-N
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Description

1,2,4-Triazine-3,5(2H,4H)-dione, 6-((heptafluoropropyl)thio)-2-beta-D-ribofuranosyl- is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a heptafluoropropylthio group, and a beta-D-ribofuranosyl moiety

Preparation Methods

The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-((heptafluoropropyl)thio)-2-beta-D-ribofuranosyl- can be achieved through several synthetic routes. One notable method involves the photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines . This light-induced method is independent of traditional methodologies and can even be powered by sunlight, making it an environmentally friendly approach . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the desired transformations.

Chemical Reactions Analysis

1,2,4-Triazine-3,5(2H,4H)-dione, 6-((heptafluoropropyl)thio)-2-beta-D-ribofuranosyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazines, which facilitate the arylation or alkylation processes .

Comparison with Similar Compounds

When compared to other similar compounds, 1,2,4-Triazine-3,5(2H,4H)-dione, 6-((heptafluoropropyl)thio)-2-beta-D-ribofuranosyl- stands out due to its unique combination of a triazine ring, a heptafluoropropylthio group, and a beta-D-ribofuranosyl moiety. Similar compounds include other triazine derivatives, such as 1,2,4-triazine-3,5(2H,4H)-dione and its various substituted analogs . The presence of the heptafluoropropylthio group in this compound imparts distinct chemical properties, making it a valuable compound for various scientific applications .

Properties

CAS No.

113321-61-2

Molecular Formula

C11H10F7N3O6S

Molecular Weight

445.27 g/mol

IUPAC Name

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C11H10F7N3O6S/c12-9(13,10(14,15)16)11(17,18)28-6-5(25)19-8(26)21(20-6)7-4(24)3(23)2(1-22)27-7/h2-4,7,22-24H,1H2,(H,19,25,26)/t2-,3-,4-,7-/m1/s1

InChI Key

GOPINJPBRDPPMQ-WVQVIYPNSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=O)NC(=O)C(=N2)SC(C(C(F)(F)F)(F)F)(F)F)O)O)O

Canonical SMILES

C(C1C(C(C(O1)N2C(=O)NC(=O)C(=N2)SC(C(C(F)(F)F)(F)F)(F)F)O)O)O

Origin of Product

United States

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